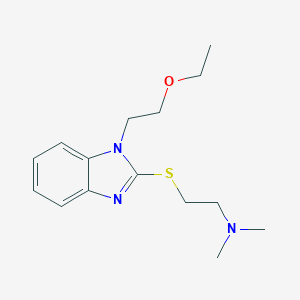
20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the aconitane alkaloid family and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate involves its interaction with voltage-gated sodium channels (VGSCs) in the nervous system. It has been found to inhibit the activity of VGSCs, which are responsible for the generation and propagation of action potentials in neurons. This inhibition leads to a decrease in the release of neurotransmitters, resulting in the reduction of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and increasing the release of anti-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve nerve function and reduce neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate in lab experiments is its potency and specificity in targeting VGSCs. However, one limitation is its potential toxicity, which requires careful handling and dosing.
Future Directions
Future research on 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate could focus on its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies could investigate the mechanism of action of this compound in more detail, as well as its potential side effects and toxicity. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate involves several steps. The starting material is aconitine, which is extracted from the roots of Aconitum species. Aconitine is then converted to 20-Ethyl-1,16-dimethoxyaconitane-8,14-dione through a series of chemical reactions. The final step involves the acetylation of 20-Ethyl-1,16-dimethoxyaconitane-8,14-dione to produce this compound.
Scientific Research Applications
20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied for its potential use in the treatment of various diseases, such as rheumatoid arthritis, cancer, and neuropathic pain.
properties
CAS RN |
132160-38-4 |
|---|---|
Molecular Formula |
C21H22NO11 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(8-acetyloxy-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) acetate |
InChI |
InChI=1S/C26H39NO6/c1-6-27-12-15-7-8-21(31-5)26-17(15)10-19(24(26)27)25(33-14(3)29)11-20(30-4)16-9-18(26)22(25)23(16)32-13(2)28/h15-24H,6-12H2,1-5H3 |
InChI Key |
BBSDIDRWIOUQCQ-UHFFFAOYSA-N |
SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)OC(=O)C)OC |
Canonical SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)OC(=O)C)OC |
synonyms |
8-acetyldolaconine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)



![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)
